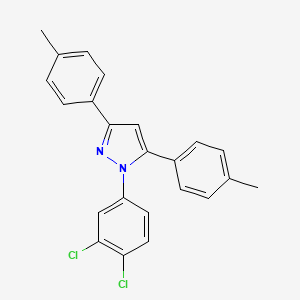![molecular formula C27H24ClF3N2 B10929672 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10929672.png)
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the aromatic substituents and halogen groups. Common reagents used in these reactions include hydrazines, aldehydes, and halogenating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A structurally related compound with similar aromatic and halogen substituents.
3,4-dimethylbenzyl alcohol: Shares the dimethylphenyl group but lacks the pyrazole core and trifluoromethyl group.
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its combination of multiple aromatic rings, halogen substituents, and the pyrazole core
Properties
Molecular Formula |
C27H24ClF3N2 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C27H24ClF3N2/c1-16-8-10-21(12-18(16)3)25-24(28)26(22-11-9-17(2)19(4)13-22)33(32-25)15-20-6-5-7-23(14-20)27(29,30)31/h5-14H,15H2,1-4H3 |
InChI Key |
TYEOQURBOUDVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929589.png)
![3-(difluoromethyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10929592.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10929613.png)
![12-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B10929619.png)
![N-(3-fluoro-4-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929626.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10929631.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929632.png)
![1-methyl-5-{[3-(trifluoromethyl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10929638.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929641.png)
![N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929655.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10929663.png)
![2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10929666.png)
![4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10929681.png)

